4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(4-Fluorophenyl)-1-isopropyl-5-nitro-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
The synthesis of 4-(4-fluorophenyl)-1-isopropyl-5-nitro-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-fluorobenzaldehyde with isopropylamine to form an imine intermediate. This intermediate then undergoes cyclization with a nitro-substituted pyrazole derivative under acidic conditions to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
4-(4-Fluorophenyl)-1-isopropyl-5-nitro-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use in treating certain types of cancer and inflammatory diseases.
Industry: It can be used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1-isopropyl-5-nitro-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the type of cells or tissues involved .
Comparison with Similar Compounds
Similar compounds in the pyrazolopyridine family include:
1H-pyrazolo[3,4-b]pyridine: Known for its biological activity and potential therapeutic applications.
2H-pyrazolo[3,4-b]pyridine: Another isomer with distinct chemical properties and biological activities.
4-(4-chlorophenyl)-1-isopropyl-5-nitro-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one: A similar compound with a chlorine atom instead of fluorine, showing different reactivity and biological effects
Properties
Molecular Formula |
C15H15FN4O3 |
---|---|
Molecular Weight |
318.30 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-nitro-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C15H15FN4O3/c1-8(2)19-14-11(7-17-19)12(9-3-5-10(16)6-4-9)13(20(22)23)15(21)18-14/h3-8,12-13H,1-2H3,(H,18,21) |
InChI Key |
HGUICGRCMLBSGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(C(C(=O)N2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Origin of Product |
United States |
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